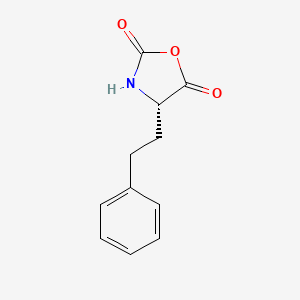
(S)-4-Phenethyloxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Phenethyloxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidinediones This compound is characterized by its unique structure, which includes a phenethyl group attached to an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenethyloxazolidine-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method includes the reaction of L-phenylalanine with phosgene, followed by cyclization to form the oxazolidine ring. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4-Phenethyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include substituted oxazolidinones, amines, and various functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(S)-4-Phenethyloxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-4-Phenethyloxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The oxazolidine ring plays a crucial role in binding to the active site of enzymes, thereby modulating their activity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
®-4-Phenethyloxazolidine-2,5-dione: The enantiomer of the compound, which may have different biological activities.
4-Phenethyloxazolidine-2,5-dione: The racemic mixture of the compound.
4-Phenyl-2-oxazolidinone: A structurally similar compound with different functional groups.
Uniqueness: (S)-4-Phenethyloxazolidine-2,5-dione is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to selectively interact with chiral environments in biological systems makes it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
(4S)-4-(2-phenylethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO3/c13-10-9(12-11(14)15-10)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1 |
InChI-Schlüssel |
VQPIAMIUYBADAZ-VIFPVBQESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC[C@H]2C(=O)OC(=O)N2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2C(=O)OC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


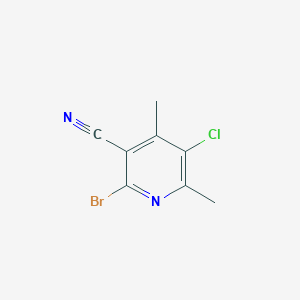


![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea](/img/structure/B11716927.png)
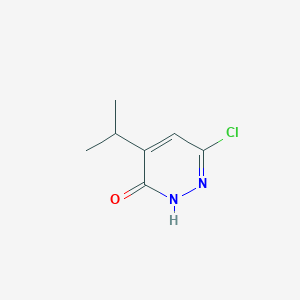
![2-(4-fluorophenyl)-2H,4H,6H-furo[3,4-c]pyrazol-3-ol](/img/structure/B11716934.png)
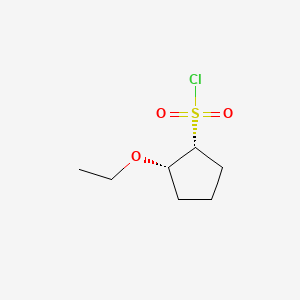
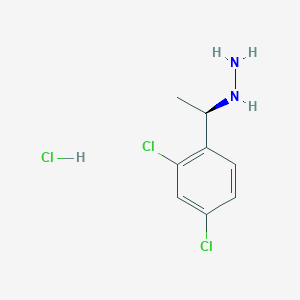

![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)
![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)

